molecular formula C21H13BrO5S B12206363 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12206363
M. Wt: 457.3 g/mol
InChI Key: HHTGUKSDNSPSCK-NDENLUEZSA-N
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Description

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromophenyl group, a benzenesulfonate group, and a benzo[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the benzenesulfonate group: This can be done through sulfonation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
  • 2-[(2-Fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
  • 2-[(2-Iodophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Uniqueness

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Properties

Molecular Formula

C21H13BrO5S

Molecular Weight

457.3 g/mol

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H13BrO5S/c22-18-9-5-4-6-14(18)12-20-21(23)17-11-10-15(13-19(17)26-20)27-28(24,25)16-7-2-1-3-8-16/h1-13H/b20-12-

InChI Key

HHTGUKSDNSPSCK-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3

Origin of Product

United States

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